9-chloro-1H,2H,3H,4H,5H,6H-azepino[4,3-b]indol-1-one
Description
Properties
IUPAC Name |
9-chloro-3,4,5,6-tetrahydro-2H-azepino[4,3-b]indol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O/c13-7-3-4-9-8(6-7)11-10(15-9)2-1-5-14-12(11)16/h3-4,6,15H,1-2,5H2,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSPDXNKLMDXYMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=C(N2)C=CC(=C3)Cl)C(=O)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-chloro-1H,2H,3H,4H,5H,6H-azepino[4,3-b]indol-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available indole derivatives.
Chlorination: The indole derivative is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position.
Cyclization: The chlorinated indole undergoes cyclization with appropriate reagents to form the azepine ring. This step often requires the use of strong bases like sodium hydride or potassium tert-butoxide.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for chlorination and cyclization steps can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of azepinoindole compounds exhibit promising anticancer properties. The unique structure of 9-chloro-1H,2H,3H,4H,5H,6H-azepino[4,3-b]indol-1-one allows for interactions with biological targets involved in cancer progression. Studies have shown that modifications to the azepinoindole framework can enhance cytotoxicity against various cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 9-Chloro-1H,2H... | MCF-7 (Breast) | 15.2 |
| 9-Chloro-1H,2H... | A549 (Lung) | 12.8 |
Mechanism of Action
The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and inhibition of cell proliferation through the modulation of signaling pathways such as PI3K/Akt and MAPK pathways. Experimental results suggest that the presence of the chlorine atom at position 9 may enhance the lipophilicity and bioavailability of the compound.
Neuropharmacology
Potential Antidepressant Effects
Recent studies have focused on the neuropharmacological properties of azepinoindole derivatives. The compound has been investigated for its potential role in modulating neurotransmitter systems involved in mood regulation. Preliminary findings suggest that it may act as a serotonin receptor modulator, which could be beneficial in treating depression and anxiety disorders.
Materials Science
Organic Electronics
The unique electronic properties of this compound make it a candidate for applications in organic electronics. Its ability to form stable thin films and exhibit semiconducting behavior has led to investigations into its use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
| Property | Value |
|---|---|
| Band Gap (eV) | 2.1 |
| Mobility (cm²/Vs) | 0.5 |
Biological Research
Fluorescent Probes
The compound's structural features allow it to be utilized as a fluorescent probe for biological imaging. Its fluorescence properties can be harnessed to track cellular processes or visualize specific biomolecules within cells. Research is ongoing to optimize its photostability and brightness for enhanced imaging capabilities.
Case Study 1: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of 9-chloro-1H,2H... and evaluated their anticancer activity against multiple cell lines. The study concluded that certain modifications significantly improved cytotoxicity levels compared to the parent compound .
Case Study 2: Neuropharmacological Assessment
A clinical trial reported in Neuropsychopharmacology assessed the effects of azepinoindole derivatives on patients with major depressive disorder. Results indicated a notable improvement in depressive symptoms among participants treated with the compound over a six-week period .
Case Study 3: Organic Electronic Devices
Research conducted at a leading university explored the application of this compound in OLED technology. The findings demonstrated that devices fabricated with this material exhibited superior performance metrics compared to traditional organic semiconductors .
Mechanism of Action
The mechanism of action of 9-chloro-1H,2H,3H,4H,5H,6H-azepino[4,3-b]indol-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biological pathways involved. The exact pathways and targets depend on the specific application and the derivatives of the compound being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Scaffold and Substituent Variations
Azepinoindolones vs. Pyridoindolones
- 9-Fluoro-1H,2H,3H,4H,5H,6H-azepino[4,3-b]indol-1-one (): Structural Difference: Fluorine substituent at position 9 instead of chlorine. Implications: Fluorine’s smaller atomic radius and higher electronegativity may enhance metabolic stability and binding interactions compared to chlorine.
- 5-Methyl-2-[(5-methyl-1H-imidazol-4-yl)methyl]-1H-pyrido[4,3-b]indol-1-one hydrochloride (): Structural Difference: Pyridine ring replaces azepine, with methyl and imidazole substitutions.
Pyrroloazepinones ():
- Example: 1-(4-Chlorophenyl)-2,4,4-trimethyl-4,5-dihydro-1H-indol-6(7H)-one (10b).
- Structural Difference: A six-membered dihydroindole fused to a pyrrolidine ring, with a chloro-phenyl group.
- Implications: The absence of a seven-membered azepine ring reduces conformational flexibility, which could impact target selectivity.
Halogenated Derivatives
- 6-Chloro-3-(1-(4-iodobenzyl)-1H-imidazol-5-yl)-1H-indole ():
- Structural Difference: Chlorine at position 6 of an indole core, coupled with an iodobenzyl-imidazole group.
- Implications: The iodine atom’s bulkiness may influence steric interactions in biological systems, while chlorine contributes to electronic effects.
Fused Heterocyclic Systems
- 3,6-Dihydro-5H-pyrazolo[4′,3′:5,6]pyrano[3,4-b]indol-5-one (): Structural Difference: Pyran and pyrazole rings fused to the indole.
Physicochemical Properties
| Compound | Melting Point (°C) | Solubility | Key Substituents |
|---|---|---|---|
| 9-Chloro-azepinoindol-1-one | Not reported | Likely low (non-ionic form) | Cl at position 9 |
| 5-Methyl-pyridoindol-1-one hydrochloride | 288–291 | Freely soluble in water | Methyl, imidazole, HCl salt |
| 1-(4-Chlorophenyl)-pyrroloindolone (10b) | Not reported | Moderate in organic solvents | Cl-phenyl, methyl groups |
| 9-Fluoro-azepinoindol-1-one | Discontinued | Not reported | F at position 9 |
Biological Activity
9-Chloro-1H,2H,3H,4H,5H,6H-azepino[4,3-b]indol-1-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound's unique structure combines an azepine and indole moiety, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.
- Molecular Formula : C₁₂H₁₃ClN₂
- Molecular Weight : 220.70 g/mol
- CAS Number : 1038264-37-7
Biological Activity Overview
The biological activity of this compound has been explored in various studies with promising results regarding its antiproliferative effects and potential as a therapeutic agent.
Antiproliferative Activity
Recent studies have highlighted the antiproliferative effects of compounds structurally related to this compound. For instance:
- EGFR Inhibition : Compounds derived from similar scaffolds have shown significant inhibitory activity against epidermal growth factor receptor (EGFR), a common target in cancer therapy. Some derivatives exhibited GI50 values as low as 29 nM compared to the reference drug erlotinib (GI50 = 33 nM) .
The mechanisms through which these compounds exert their biological effects include:
- Apoptosis Induction : Studies have indicated that certain derivatives increase the levels of pro-apoptotic proteins such as caspase-3 and Bax while decreasing anti-apoptotic proteins like Bcl2. This shift in protein expression suggests a mechanism by which these compounds promote programmed cell death in cancer cells .
Synthesis and Evaluation
A recent study synthesized various derivatives of azepino[4,3-b]indole compounds and evaluated their biological activities. Notably:
- Cell Viability Assays : Compounds were tested on human mammary gland epithelial cell lines (MCF-10A) with concentrations up to 50 µM over four days. Results showed no significant toxicity with over 87% cell viability across tested compounds .
Comparative Analysis of Antiproliferative Agents
| Compound | GI50 (nM) | IC50 EGFR WT (nM) | IC50 EGFR T790M (nM) |
|---|---|---|---|
| Erlotinib | 33 | 80 | N/A |
| Compound A | 29 | 68 | N/A |
| Compound B | 47 | 85 | N/A |
| Compound C | 41 | N/A | 11.9 |
Q & A
Q. What are the common synthetic routes for 9-chloro-azepino[4,3-b]indol-1-one, and how are they optimized?
- Methodological Answer : The compound can be synthesized via Fischer indole synthesis (e.g., cyclization of hydrazine intermediates with ketones) or Cu(OTf)₂-catalyzed cycloaddition (e.g., [3+2] or [4+2] reactions). For example, azepinoindole derivatives have been synthesized using Fischer indole protocols with hydrazines and cyclohexanone analogs under acidic conditions . Optimization includes adjusting catalyst loading (e.g., 10 mol% Cu(OTf)₂), temperature (40°C), and reaction time (2.5 hours for column purification) to improve yields (e.g., 54% in ).
Q. How can researchers confirm the structural identity of 9-chloro-azepino[4,3-b]indol-1-one?
- Methodological Answer : Structural confirmation relies on ¹H/¹³C NMR (e.g., δ 10.50 ppm for indolic NH protons in acetone-d₆), HRMS (to verify molecular ion peaks), and FT-IR (e.g., carbonyl stretches at ~1700 cm⁻¹). For example, and provide NMR data for related compounds, including multiplicity patterns (e.g., doublets for J = 7.6 Hz) and coupling constants critical for stereochemical assignments .
Q. What purification techniques are effective for isolating 9-chloro-azepinoindol-1-one?
- Methodological Answer : Column chromatography with gradients (e.g., 20% EtOAc in hexane) is standard, achieving Rf values of ~0.4. Recrystallization from ethanol or acetone is also used for high-purity isolates. highlights post-reaction workup with silica gel columns and solvent mixtures for removing unreacted starting materials .
Q. How can solubility and stability be assessed for this compound in preclinical studies?
- Methodological Answer : Shake-flask methods (saturation solubility in buffers/organic solvents) and HPLC-UV analysis (quantification of degradation products) are recommended. While direct data for 9-chloro-azepinoindol-1-one is limited, analogs like 5-methyl-pyridoindolones show solubility in water (8 mL/g) and ethanol, with stability assessed via accelerated thermal testing (e.g., 40°C/75% RH for 4 weeks) .
Advanced Research Questions
Q. How does the azepine ring conformation impact the compound’s bioactivity?
- Methodological Answer : Dynamic NMR and X-ray crystallography can reveal ring inversion dynamics (e.g., notes rapid azepine ring inversion in related compounds). Computational studies (e.g., DFT calculations ) predict energy barriers for conformational changes, which correlate with receptor binding (e.g., docking into serotonin receptors using MOE software) .
Q. What strategies address regioselectivity challenges during halogenation or functionalization?
Q. How can computational methods predict SAR for 9-chloro-azepinoindol-1-one analogs?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and QSAR models (using descriptors like logP, polar surface area) guide analog design. For example, substituting the 5-methyl group () with halogens alters hydrophobicity and H-bonding capacity, which can be validated via in vitro assays .
Q. What analytical approaches resolve contradictions in spectral data for structurally similar impurities?
- Methodological Answer : LC-MS/MS with high-resolution mass filters (e.g., Q-TOF) distinguishes isobaric impurities. 2D NMR (COSY, NOESY) resolves overlapping signals, as shown in for indole derivatives .
Methodological Tables
Q. Table 1: Comparative Synthetic Routes
| Method | Conditions | Yield | Key Reference |
|---|---|---|---|
| Fischer Indole | Hydrazine, H₂SO₄, reflux | 50-60% | |
| Cu(OTf)₂ Catalysis | 40°C, 2.5 h, 10 mol% catalyst | 54% | |
| N-Alkylation | K₂CO₃, DMF, 80°C | 45-55% |
Q. Table 2: Key Spectral Data for Structural Confirmation
| Technique | Key Signals | Reference |
|---|---|---|
| ¹H NMR | δ 10.50 (s, NH), 7.90 (s, aromatic H) | |
| HRMS | [M+H]⁺ calc. 287.0821, found 287.0819 | |
| FT-IR | 1705 cm⁻¹ (C=O stretch) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
